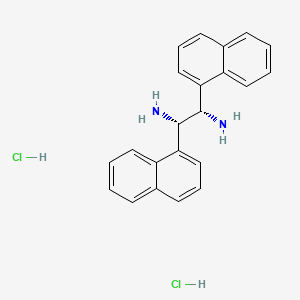

(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride

説明

(1S,2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride (CAS: 1052707-27-3) is a chiral organic compound with the molecular formula C₂₂H₂₂Cl₂N₂ and a molecular weight of 385.33 g/mol . It features two 1-naphthyl groups attached to an ethylenediamine backbone in a stereospecific (1S,2S) configuration. Key properties include:

特性

IUPAC Name |

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNGCXWOHADIKG-IXOXMDGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726739 | |

| Record name | (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052707-27-3 | |

| Record name | (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052707-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of Bromonaphthalene with Ethylenediamine

The core synthesis involves coupling two naphthyl groups to an ethylenediamine backbone. A patented method (CN102173996A) describes alkylating bromonaphthalene with ethylenediamine using basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst. Key improvements over traditional Cu/CuO catalysts include:

-

Reaction Efficiency : Basic cupric carbonate’s superior solubility in acidic media reduces reaction time by 50% (5–8 hours vs. 10–15 hours).

-

Yield Enhancement : Catalyst substitution increases yield by 5% (up to 85–90%) while reducing ethylenediamine consumption by 25%.

-

Cost-Effectiveness : Basic cupric carbonate costs one-third less than copper powder or oxide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 100–115°C |

| Catalyst Loading | 3–5 wt% |

| Solvent | Ethanol or benzene |

| Workup | Organic extraction (benzene/ethanol), HCl crystallization |

Post-alkylation, the free base is treated with hydrochloric acid to yield the dihydrochloride salt. Recrystallization in ethanol achieves >97% purity.

Stereochemical Control and Resolution

Optical Activity Metrics:

The final compound exhibits [α]²²/D +258.0° (c = 1 in H₂O), confirming its enantiopurity. Achieving this requires:

-

Chiral HPLC : Polymeric stationary phases derived from the compound itself enable self-referential purification.

-

Recrystallization : Multi-stage ethanol/water recrystallization removes diastereomeric impurities.

Purification and Characterization

Solvent-Based Purification

Post-synthesis, the crude product is purified via:

Spectroscopic Validation

-

FT-IR : N–H stretches (3300–3500 cm⁻¹) and aromatic C–C vibrations (1600 cm⁻¹).

-

NMR : ¹H NMR (D₂O) shows doublets for naphthyl protons (δ 7.2–8.1 ppm) and ethyleneamine singlets (δ 3.8 ppm).

-

HPLC : Chiral columns (e.g., Chiralpak IA) confirm >99% enantiomeric excess.

Industrial-Scale Optimization

Catalytic Innovations

Replacing Cu/CuO with basic cupric carbonate improves sustainability:

| Metric | Cu/CuO System | CuCO₃·Cu(OH)₂ System |

|---|---|---|

| Reaction Time | 10–15 hrs | 5–8 hrs |

| Ethylenediamine Use | 2.5 eq | 1.8 eq |

| Energy Consumption | High | Moderate |

Environmental Impact

-

Waste Reduction : Higher catalyst efficiency minimizes copper waste.

-

Solvent Recovery : Underpressure distillation reclaims >90% ethanol/benzene.

Applications in Enantioselective Chemistry

化学反応の分析

Types of Reactions

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can convert the naphthalene rings to dihydronaphthalene derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chiral Catalysis

One of the primary applications of (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride is in asymmetric catalysis. The compound serves as a chiral ligand in catalytic reactions that produce enantiomerically pure compounds.

Case Study:

In a study by Chen et al. (2011), (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine was used in the synthesis of chiral amines through the reduction of imines. The results demonstrated high enantioselectivity and yield, showcasing its effectiveness as a chiral catalyst .

Synthesis of Chiral Stationary Phases for HPLC

The compound is also employed to create chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are crucial for the separation of enantiomers in pharmaceutical and biochemical research.

Data Table: Synthesis of Chiral Stationary Phases

Synthesis of Chiral Monomers

This compound is used as a precursor in the synthesis of various chiral monomers for polymeric materials. These monomers can be used to develop new materials with specific optical properties.

Case Study:

A study highlighted the use of this compound to synthesize new polymeric materials that exhibit unique chiroptical properties suitable for applications in optoelectronics .

Analytical Chemistry Applications

The compound is utilized in analytical chemistry for the detection and quantification of various analytes. It forms charge transfer complexes with different π-acceptors and σ-acceptors.

Applications in Analytical Techniques:

- Detection of sugars using modified Saville and Griess assays.

- Formation of charge transfer complexes for spectroscopic analysis .

Biological Research

In biological research, this compound has been investigated for its potential therapeutic applications due to its ability to interact with biological molecules.

Case Study:

Research has indicated that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in drug development .

作用機序

The mechanism of action of (1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

類似化合物との比較

N-(1-Naphthyl)ethylenediamine Dihydrochloride

CAS : 1465-25-4

Molecular formula : C₁₂H₁₆Cl₂N₂

Molecular weight : 259.17 g/mol .

Key differences :

- The target compound’s two naphthyl groups enhance steric bulk and chiral discrimination, making it suitable for enantiomer separation. In contrast, the single naphthyl group in N-(1-Naphthyl)ethylenediamine dihydrochloride limits its use to non-chiral analytical coupling .

- The higher melting point of the target compound suggests stronger intermolecular forces due to aromatic stacking .

(1S,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine Dihydrochloride

CAS : 1052707-07-9

Molecular formula : C₁₄H₁₆Cl₂N₄O₄

Molecular weight : 375.21 g/mol .

Key differences :

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine Dihydrochloride

CAS : 58520-04-0

Molecular formula : C₁₆H₂₀N₂O₂

Molecular weight : 272.34 g/mol .

Key differences :

- The methoxy substituents reduce steric hindrance and thermal stability compared to the naphthyl groups. The lower melting point of the methoxy derivative reflects weaker crystal lattice interactions .

Research Implications

- Chiral selectivity : The target compound’s two naphthyl groups provide superior enantioselectivity in HPLC compared to analogs with smaller substituents (e.g., methoxy or single naphthyl groups) .

- Thermal stability : Higher melting points correlate with aromatic stacking in naphthyl-containing compounds, suggesting robustness for high-temperature applications .

- Safety : While the target compound lacks reported hazards, analogs like the methoxy derivative require careful handling due to toxicity .

生物活性

(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride (CAS Number: 1052707-27-3) is a chiral diamine compound known for its significant biological activity and applications in various chemical syntheses. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C22H22Cl2N2

- Molecular Weight : 385.33 g/mol

- Melting Point : 219-224°C

- Optical Activity : [α]22/D +235° (c=1 in Water) .

The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand in various chemical reactions. Its structure allows it to form stable complexes with metal ions, which can enhance catalytic activity in asymmetric synthesis. The compound has been utilized in the development of chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the separation of enantiomers in pharmaceutical applications .

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits notable biological activity:

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which may contribute to its potential protective effects against oxidative stress-related diseases. The mechanism involves the scavenging of free radicals and the modulation of oxidative stress pathways .

Antimicrobial Properties

This compound has shown antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes and inhibits metabolic processes essential for bacterial survival .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases and kinases, which are critical in cancer progression and other diseases .

Case Studies

Several case studies have documented the biological effects of this compound:

Study 1: Antioxidant Effects

A study conducted by Zhang et al. demonstrated that the compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide. The results indicated a decrease in malondialdehyde levels and an increase in glutathione content, suggesting enhanced cellular antioxidant capacity .

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

- Chiral Catalysis : Used as a chiral ligand for asymmetric synthesis.

- Pharmaceutical Development : Assists in the formulation of drugs with improved efficacy and reduced side effects.

- Analytical Chemistry : Employed in HPLC for the separation of enantiomers.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (1S,2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of diimine precursors using transition metal catalysts (e.g., Ru or Rh complexes) can yield the desired stereoisomer. Reaction parameters such as solvent polarity (e.g., methanol vs. dichloromethane), temperature (optimized between 25–60°C), and catalyst loading (1–5 mol%) critically impact enantiomeric excess (ee). Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm to resolve enantiomers.

- NMR Spectroscopy : H and C NMR (DMSO-) confirm structural assignments, with coupling constants (e.g., ) verifying the (1S,2S) configuration.

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis.

- Polarimetry : Specific rotation measurements ([α]) validate optical purity against literature values .

Q. What are the primary research applications of this compound in catalysis or chiral recognition studies?

- Methodological Answer :

- Asymmetric Catalysis : Acts as a chiral ligand in transition-metal-catalyzed reactions (e.g., hydrogenation of ketones), where its naphthyl groups induce steric and electronic effects to enhance ee.

- Chiral Recognition : Used in chromatographic stationary phases or fluorescence probes to discriminate enantiomers via π-π interactions.

- Coordination Chemistry : Forms complexes with lanthanides for luminescence-based sensing .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance yield and enantiomeric excess in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, pressure, solvent) to identify optimal conditions. For example, high-pressure hydrogenation (10–50 bar) improves diastereoselectivity.

- Catalyst Screening : Test chiral phosphine or N-heterocyclic carbene ligands to stabilize transition states.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers. Post-reaction, monitor ee via chiral HPLC and adjust catalyst recycling protocols .

Q. What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (using software like Gaussian). For conflicting NOE effects, re-evaluate molecular dynamics simulations.

- Isotopic Labeling : Use N-labeled analogs to clarify ambiguous proton assignments in crowded spectral regions.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening .

Q. How does the compound’s stereochemistry influence its interaction with biological macromolecules, and what experimental approaches validate these interactions?

- Methodological Answer :

- Molecular Docking : Simulate binding modes with proteins (e.g., cytochrome P450) using AutoDock Vina to predict enantiomer-specific affinity.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics of (1S,2S) vs. (1R,2R) enantiomers immobilized on sensor chips.

- Circular Dichroism (CD) : Monitor structural changes in enzymes (e.g., oxidoreductases) upon ligand binding to correlate stereochemistry with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。